![molecular formula C14H14O2 B12801441 7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one CAS No. 25526-84-5](/img/structure/B12801441.png)
7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of NSC 152873 involves several steps, starting with the preparation of the morpholine derivative. The synthetic route typically includes:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with sulfuric acid.
Aldehyde Formation: The final step involves the formation of the acrylaldehyde moiety through a condensation reaction with formaldehyde under controlled conditions.
Analyse Des Réactions Chimiques
NSC 152873 undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major products formed from these reactions include the corresponding alcohols, carboxylic acids, and substituted derivatives.
Applications De Recherche Scientifique
NSC 152873 has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: NSC 152873 is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of NSC 152873 involves its interaction with specific molecular targets The fluorine atom and the morpholine ring play crucial roles in its reactivity and binding affinity The compound can interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions
Comparaison Avec Des Composés Similaires
NSC 152873 can be compared with other fluorinated acrylaldehydes and morpholine derivatives. Similar compounds include:
(2Z)-2-fluoro-3-(piperidin-4-yl)acrylaldehyde: A similar structure with a piperidine ring instead of a morpholine ring.
(2Z)-2-fluoro-3-(pyrrolidin-4-yl)acrylaldehyde: A similar structure with a pyrrolidine ring.
The uniqueness of NSC 152873 lies in its combination of a fluorine atom and a morpholine ring, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
25526-84-5 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
7-methoxy-3,3a,4,5-tetrahydrocyclopenta[a]naphthalen-2-one |
InChI |
InChI=1S/C14H14O2/c1-16-12-4-5-13-10(7-12)3-2-9-6-11(15)8-14(9)13/h4-5,7-9H,2-3,6H2,1H3 |
Clé InChI |
IOQLRMJQDGKAKT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=CC(=O)CC3CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Benzyl-7H-benzo[de]anthracen-7-one](/img/structure/B12801358.png)

![(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine](/img/structure/B12801369.png)

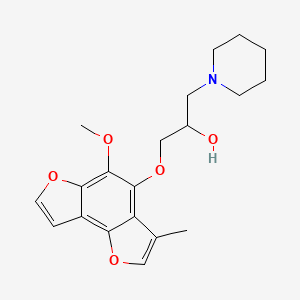
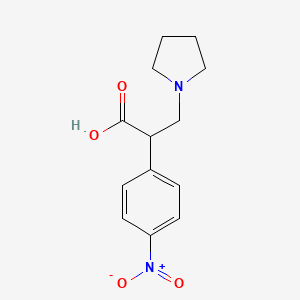
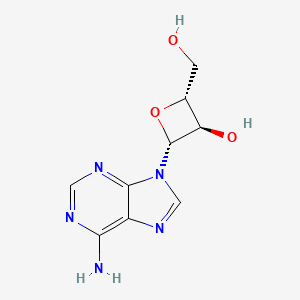
![[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12801396.png)
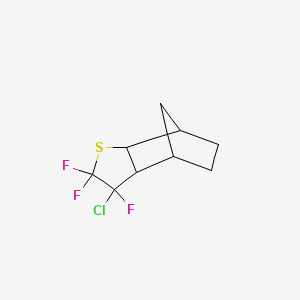


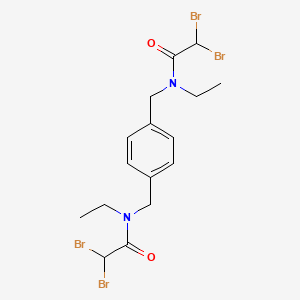

![2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid](/img/structure/B12801429.png)
